molecular formula C21H25NO3 B214972 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide

1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide

Katalognummer B214972
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: RBCIJDSRHCMISQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide, also known as URB597, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It was first synthesized in 2003 by the Italian pharmaceutical company, Istituto di Ricerche Farmacologiche Mario Negri. URB597 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including anxiety, depression, and pain.

Wirkmechanismus

1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide works by inhibiting the activity of FAAH, which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide can increase the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide has been shown to produce a range of physiological effects, including anxiolytic, antidepressant, and analgesic effects. It has also been shown to have anti-inflammatory and neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide is its specificity for FAAH inhibition, which can lead to fewer off-target effects compared to other compounds that target the endocannabinoid system. However, one of the limitations of 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide is its short half-life, which can limit its effectiveness in some experimental settings.

Zukünftige Richtungen

There are several future directions for research on 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide. One area of interest is the potential use of 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide in the treatment of addiction. Studies have shown that 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential in the treatment of substance use disorders.
Another area of interest is the development of more potent and selective FAAH inhibitors. Several compounds have been developed that are more potent than 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide and have improved pharmacokinetic properties, which may make them more effective in clinical settings.
Conclusion:
In conclusion, 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. Its specificity for FAAH inhibition and range of physiological effects make it a promising candidate for further research and development.

Synthesemethoden

The synthesis of 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide involves the reaction of 1-(3,4-dimethoxyphenyl)cyclopentanone with 3-methylphenylamine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain pure 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide.

Wissenschaftliche Forschungsanwendungen

1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is the treatment of anxiety and depression. Studies have shown that 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide can increase the levels of endocannabinoids, such as anandamide, in the brain, which are known to have anxiolytic and antidepressant effects.
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide has also been studied for its potential use in the treatment of pain. It has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. This effect is believed to be mediated by the increased levels of endocannabinoids in the brain, which can activate cannabinoid receptors that are involved in pain modulation.

Eigenschaften

Produktname

1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide

Molekularformel

C21H25NO3

Molekulargewicht

339.4 g/mol

IUPAC-Name

1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C21H25NO3/c1-15-7-6-8-17(13-15)22-20(23)21(11-4-5-12-21)16-9-10-18(24-2)19(14-16)25-3/h6-10,13-14H,4-5,11-12H2,1-3H3,(H,22,23)

InChI-Schlüssel

RBCIJDSRHCMISQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC

Kanonische SMILES

CC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.